molecular formula C11H13FO B7940002 4'-Fluoro-3',5'-dimethylpropiophenone

4'-Fluoro-3',5'-dimethylpropiophenone

Cat. No.: B7940002
M. Wt: 180.22 g/mol
InChI Key: YJLVYPWVKMJYLL-UHFFFAOYSA-N
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Description

4’-Fluoro-3’,5’-dimethylpropiophenone is an organic compound with the molecular formula C11H13FO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and two methyl groups at the 3’ and 5’ positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-fluoro-3,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 4’-Fluoro-3’,5’-dimethylpropiophenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3’,5’-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

4’-Fluoro-3’,5’-dimethylpropiophenone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’,5’-dimethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

  • 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
  • 4-Fluoro-3,5-dimethylbenzaldehyde
  • 4-Fluoro-3,5-dimethylbenzoic acid

Comparison: Compared to these similar compounds, 4’-Fluoro-3’,5’-dimethylpropiophenone is unique due to its propiophenone backbone, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom and methyl groups further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVYPWVKMJYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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